REACTION_CXSMILES
|
[H][H].C1[C:12]2[C:7](=CC=CC=2)CCC1.C([Li])CCC.C(=O)=O.ClC(OCC)=O.CC1C(/C(/C)=C/C2N=C(C(OCC)=O)NC=2)=CC2C(C)(C)CCC(C)(C)C=2C=1.CC1C(/C(/C)=C/C2[N:73]=[C:74](C(OCC)=O)[N:75]([S:77](=[O:82])(=[O:81])[N:78]([CH3:80])[CH3:79])C=2)=CC2C(C)(C)CCC(C)(C)C=2C=1.CC1C(C#C)=CC2C(C)(C)CCC(C)(C)C=2C=1.C[Al](C)C.CN(C)S(N1C=C(I)N=C1)(=O)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]>[CH3:79][N:78]([CH3:80])[S:77]([N:75]1[CH:7]=[CH:12][N:73]=[CH:74]1)(=[O:82])=[O:81] |f:11.12.13.14.15,^1:125,127,146,165|
|
Name
|
heterocycle
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C#C
|
Name
|
Compound 10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
zirconocene dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)N1C=NC(=C1)I)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)N1C=NC(=C1)I)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
Formula 7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(CH2)n
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)/C(=C/C=1N=C(NC1)C(=O)OCC)/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)/C(=C/C=1N=C(N(C1)S(N(C)C)(=O)=O)C(=O)OCC)/C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It should be noted in connection with Reaction Schemes 1, 2 and 3 that in all
|
Type
|
ADDITION
|
Details
|
A carboxylic acid group is then introduced into the molecule
|
Type
|
CUSTOM
|
Details
|
Reaction Scheme 4
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)N1C=NC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |